molecular formula C25H27N3O3 B1264560 3-[1-[Oxo-(1-phenylcyclopentyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one

3-[1-[Oxo-(1-phenylcyclopentyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one

Cat. No. B1264560
M. Wt: 417.5 g/mol
InChI Key: KTBYKHKWIFIFAK-UHFFFAOYSA-N
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Description

3-[1-[oxo-(1-phenylcyclopentyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one is a member of acetamides.

Scientific Research Applications

Antibacterial and Antifungal Applications

1,3,4-Oxadiazole bearing compounds, similar to the specified chemical, have been extensively researched for their potential in biological activities. Research demonstrates that these compounds exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Additionally, several of these compounds have shown promising antifungal properties, offering potential applications in the treatment or prevention of fungal infections (Kamble et al., 2007).

Anticancer Potential

Certain derivatives of 1,3,4-oxadiazole, akin to the specified chemical, have been synthesized and evaluated for their potential as anticancer agents. Some of these compounds have shown promising results against cancer cell lines, suggesting a potential application in cancer therapy (Rehman et al., 2018).

Enzyme Inhibition and Molecular Docking Studies

1,3,4-Oxadiazole derivatives have been assessed for their enzyme inhibition properties, particularly against enzymes like butyrylcholinesterase (BChE). Molecular docking studies suggest these compounds can bind effectively to certain enzymes, indicating potential therapeutic applications in related diseases (Khalid et al., 2016).

Tuberculostatic Activity

Some derivatives similar to the specified chemical have been evaluated for their tuberculostatic activity. These studies are significant for developing new treatments for tuberculosis, especially given the rise of drug-resistant strains of the disease (Foks et al., 2004).

Photoluminescent Properties

1,3,4-Oxadiazole derivatives have been synthesized and studied for their photoluminescent properties. This research opens up potential applications in optoelectronic devices and sensors (Han et al., 2010).

Antibacterial Screening

Several 1,3,4-oxadiazole derivatives have undergone extensive antibacterial screening. These studies contribute to the development of new antibacterial agents, which is critical given the increasing antibiotic resistance (Siddiqa et al., 2016).

properties

Product Name

3-[1-[Oxo-(1-phenylcyclopentyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

5-phenyl-3-[1-(1-phenylcyclopentanecarbonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C25H27N3O3/c29-23(25(15-7-8-16-25)20-11-5-2-6-12-20)27-17-13-21(14-18-27)28-24(30)31-22(26-28)19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2

InChI Key

KTBYKHKWIFIFAK-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCC(CC3)N4C(=O)OC(=N4)C5=CC=CC=C5

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCC(CC3)N4C(=O)OC(=N4)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-[Oxo-(1-phenylcyclopentyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one
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3-[1-[Oxo-(1-phenylcyclopentyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one
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3-[1-[Oxo-(1-phenylcyclopentyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one
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3-[1-[Oxo-(1-phenylcyclopentyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one
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3-[1-[Oxo-(1-phenylcyclopentyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one
Reactant of Route 6
3-[1-[Oxo-(1-phenylcyclopentyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one

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